N~2~-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-arginine
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Overview
Description
5-CARBAMIMIDAMIDO-2-{2-[(3-HEXYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CARBAMIMIDAMIDO-2-{2-[(3-HEXYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-CARBAMIMIDAMIDO-2-{2-[(3-HEXYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
5-CARBAMIMIDAMIDO-2-{2-[(3-HEXYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-CARBAMIMIDAMIDO-2-{2-[(3-HEXYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (2S)-5-Carbamimidamido-2-(2-oxo-1-azetidinyl)pentanoic acid
- (3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid
Uniqueness
What sets 5-CARBAMIMIDAMIDO-2-{2-[(3-HEXYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H36N4O6 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]pentanoic acid |
InChI |
InChI=1S/C25H36N4O6/c1-4-5-6-7-9-18-15(2)17-11-12-20(16(3)22(17)35-24(18)33)34-14-21(30)29-19(23(31)32)10-8-13-28-25(26)27/h11-12,19H,4-10,13-14H2,1-3H3,(H,29,30)(H,31,32)(H4,26,27,28)/t19-/m0/s1 |
InChI Key |
IYPZGNFJOMXUGL-IBGZPJMESA-N |
Isomeric SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C)OC1=O)C |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)NC(CCCN=C(N)N)C(=O)O)C)OC1=O)C |
Origin of Product |
United States |
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